1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine typically involves multiple steps. One common approach includes:
Esterification: Starting with nicotinic acid, esterification is performed to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium (Na) and ammonium chloride (NH4Cl) in an ethanol (EtOH) solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of bacterial enzymes, such as phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence.
Biochemistry: The compound’s interactions with various enzymes and proteins are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine involves inhibition of bacterial phosphopantetheinyl transferase (PPTase). This enzyme catalyzes a post-translational modification essential for bacterial cell viability. By inhibiting PPTase, the compound disrupts bacterial metabolism and growth .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound also inhibits bacterial PPTase and has similar antibacterial properties.
Fluopicolide: Another compound with a trifluoromethyl group, used as a fungicide in agriculture.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PPTase without affecting human orthologues makes it a promising candidate for antibacterial drug development .
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates functional groups that are known to interact with biological systems, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C20H18ClF3N4O4
- Molecular Weight : 470.83 g/mol
Structural Features
The compound features:
- A pyridine ring with a chloro and trifluoromethyl substitution, which may enhance lipophilicity and biological activity.
- A piperazine moiety that is often associated with various pharmacological effects.
- A phenoxyethanesulfonyl group that may contribute to its interaction with specific biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperidine and sulfonamide functionalities demonstrate antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Salmonella typhi | 20 |
Compound B | Bacillus subtilis | 25 |
Compound C | E. coli | 15 |
Enzyme Inhibition
The compound is also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . In a study, several related compounds exhibited strong inhibitory activity against these enzymes, which are critical in various physiological processes .
Table 2: Enzyme Inhibition Potency
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound D | AChE | 5.67 |
Compound E | Urease | 3.21 |
Compound F | AChE | 4.89 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within the body. The presence of the trifluoromethyl group is particularly notable as it can enhance the binding affinity to target sites due to increased electron-withdrawing properties, leading to improved pharmacokinetics .
Case Studies
In clinical settings, compounds similar to this one have been explored for their potential in treating conditions such as:
- Neurodegenerative Diseases : Due to their AChE inhibitory effects, these compounds may help in managing symptoms associated with Alzheimer's disease.
- Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClF3N4O3S/c1-18-17-30(11-12-32(18)23-22(25)15-19(16-29-23)24(26,27)28)20-7-9-31(10-8-20)36(33,34)14-13-35-21-5-3-2-4-6-21/h2-6,15-16,18,20H,7-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPARINTRJQQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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